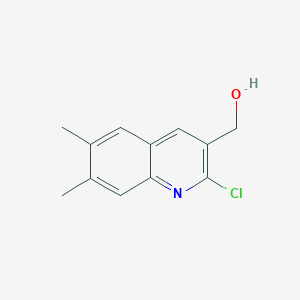

2-Chloro-6,7-dimethylquinoline-3-methanol

Description

The exact mass of the compound 2-Chloro-6,7-dimethylquinoline-3-methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-6,7-dimethylquinoline-3-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6,7-dimethylquinoline-3-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-6,7-dimethylquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-7-3-9-5-10(6-15)12(13)14-11(9)4-8(7)2/h3-5,15H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHRDDVYXFKXKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1C)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357712 | |

| Record name | 2-Chloro-6,7-dimethylquinoline-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333408-44-9 | |

| Record name | 2-Chloro-6,7-dimethylquinoline-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 333408-44-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Quinoline Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 2-Chloro-6,7-dimethylquinoline-3-methanol

Executive Summary: This guide provides a comprehensive technical overview of 2-Chloro-6,7-dimethylquinoline-3-methanol, a specialized heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While a specific CAS number for this exact molecule is not prominently indexed in major chemical databases, this paper outlines its logical synthesis from its immediate, well-documented precursor, 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde (CAS No. 94856-39-0). We will detail the established Vilsmeier-Haack reaction for the synthesis of the quinoline core, followed by a standard reduction protocol to yield the target methanol derivative. The guide synthesizes information on physicochemical properties, analytical characterization, potential applications as a versatile synthetic intermediate, and essential safety protocols, providing a foundational resource for its use in a research setting.

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its rigid, aromatic structure serves as a core component in a multitude of natural products and synthetic pharmaceuticals, exhibiting a vast range of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The functionalization of the quinoline core at various positions allows for the fine-tuning of its pharmacological profile, making substituted quinolines highly valuable building blocks in the design of novel therapeutic agents.[2][3]

2-Chloro-6,7-dimethylquinoline-3-methanol belongs to this important class of compounds. The presence of a chlorine atom at the 2-position, a hydroxyl group at the 3-position (via a methylene bridge), and dimethyl substitution on the benzene ring provides multiple reactive sites for further chemical modification. The chloro group is a versatile handle for nucleophilic substitution reactions, while the primary alcohol is readily derivatized, enabling the creation of diverse chemical libraries for high-throughput screening and lead optimization. This guide offers the scientific community a detailed examination of its synthesis, characterization, and potential utility.

Physicochemical Properties and Identification

Precise experimental data for 2-Chloro-6,7-dimethylquinoline-3-methanol is scarce due to its nature as a specialized intermediate. However, its properties can be reliably inferred from its immediate precursor and related analogs.

| Identifier | Value | Source |

| IUPAC Name | (2-Chloro-6,7-dimethylquinolin-3-yl)methanol | N/A |

| Molecular Formula | C₁₂H₁₂ClNO | N/A |

| Molecular Weight | 221.68 g/mol | N/A |

| Precursor CAS No. | 94856-39-0 (for 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde) | [4] |

| Precursor Mol. Formula | C₁₂H₁₀ClNO | [4] |

| Precursor Mol. Weight | 219.66 g/mol | [4] |

| Appearance (Predicted) | Off-white to pale yellow solid | Inferred |

Synthesis and Mechanistic Rationale

The most logical and efficient pathway to synthesize 2-Chloro-6,7-dimethylquinoline-3-methanol involves a two-step process: (1) Formation of the quinoline core via the Vilsmeier-Haack reaction to yield the aldehyde precursor, followed by (2) selective reduction of the aldehyde to the primary alcohol.

Step 1: Vilsmeier-Haack Cyclization for the Aldehyde Precursor

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of electron-rich aromatic compounds, particularly N-arylacetamides, to produce 2-chloro-3-formylquinolines.[5] The reaction utilizes a "Vilsmeier reagent," an electrophilic chloroiminium salt, generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[1]

Causality of Experimental Choices:

-

Starting Material: The synthesis begins with N-(3,4-dimethylphenyl)acetamide, which is readily prepared by acetylating 3,4-dimethylaniline. The dimethyl substitution pattern on the aniline ring dictates the final 6,7-dimethyl substitution on the quinoline product.

-

Vilsmeier Reagent: The combination of POCl₃ and DMF is the classic and most effective choice for this transformation. POCl₃ activates the amide oxygen of DMF, leading to the formation of the highly electrophilic Vilsmeier reagent, which is necessary to attack the moderately activated acetanilide ring.

-

Reaction Conditions: The reaction is initially performed at low temperatures (0-5 °C) during the addition of POCl₃ to control the exothermic formation of the Vilsmeier reagent. The subsequent heating (reflux) provides the necessary activation energy for the electrophilic aromatic substitution and subsequent intramolecular cyclization and dehydration steps that form the quinoline ring.

Caption: Vilsmeier-Haack reaction workflow for precursor synthesis.

Experimental Protocol: Synthesis of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3 molar equivalents). Cool the flask in an ice-salt bath to 0-5 °C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4.5 molar equivalents) dropwise to the cooled DMF with constant stirring over 30-45 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for an additional 1 hour at this temperature.

-

Substrate Addition: Add N-(3,4-dimethylphenyl)acetamide (1 molar equivalent) portion-wise to the freshly prepared Vilsmeier reagent.

-

Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain it under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization & Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the effervescence ceases. The solid product will precipitate.

-

Purification: Filter the crude solid, wash it thoroughly with water, and dry it. Recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde.

Step 2: Selective Reduction to 2-Chloro-6,7-dimethylquinoline-3-methanol

The conversion of the aldehyde to the target primary alcohol is a straightforward reduction. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its excellent selectivity for aldehydes and ketones over other reducible groups, its mild reaction conditions, and its operational simplicity.

Causality of Experimental Choices:

-

Reducing Agent: NaBH₄ is chosen over stronger reducing agents like lithium aluminum hydride (LiAlH₄) because it is safer to handle (stable in air, less reactive with protic solvents) and provides the necessary chemoselectivity. It will reduce the aldehyde without affecting the chloro-substituted aromatic ring.

-

Solvent: A protic solvent like methanol or ethanol is typically used. It serves to dissolve the substrate and also acts as a proton source to quench the intermediate borate ester and liberate the final alcohol product.

Caption: Selective reduction of the aldehyde to the target alcohol.

Experimental Protocol: Synthesis of 2-Chloro-6,7-dimethylquinoline-3-methanol (Adapted from a similar reduction[6])

-

Dissolution: Dissolve 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde (1 molar equivalent) in methanol in an appropriately sized flask.

-

Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄, 1.1 molar equivalents) portion-wise over 15-20 minutes, maintaining the temperature below 15 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.

-

Quenching: Carefully add water to quench the excess NaBH₄ and decompose the borate complex.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volumes).[7]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 2-Chloro-6,7-dimethylquinoline-3-methanol.

Spectroscopic and Analytical Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals: two singlets for the non-equivalent methyl groups on the aromatic ring, aromatic protons in the 7-8 ppm range, a singlet for the benzylic -CH₂- protons (around 4.5-5.0 ppm), and a broad singlet for the hydroxyl (-OH) proton which is exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum will confirm the presence of 12 distinct carbon environments, including the aliphatic -CH₂OH carbon signal around 60-65 ppm.

-

IR (Infrared) Spectroscopy: A key confirmation of the reaction's success is the disappearance of the strong carbonyl (C=O) stretch of the starting aldehyde (typically ~1690 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch in the product (typically ~3200-3500 cm⁻¹).

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight (221.68 g/mol ) and show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

-

Chromatography: TLC is essential for reaction monitoring, while column chromatography is the standard method for purification.[6][8]

Applications in Drug Discovery and Development

2-Chloro-6,7-dimethylquinoline-3-methanol is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, making it a versatile scaffold for building diverse molecular architectures.

-

Nucleophilic Aromatic Substitution (SₙAr): The 2-chloro position is activated towards SₙAr reactions. It can be displaced by a wide range of nucleophiles (amines, thiols, alkoxides) to introduce new side chains, a common strategy in developing kinase inhibitors and other targeted therapies.[9]

-

Derivatization of the Hydroxyl Group: The primary alcohol can be easily converted into esters, ethers, carbamates, or oxidized back to the aldehyde or to a carboxylic acid. This allows for the introduction of various pharmacophores or groups that can modulate solubility, cell permeability, and target binding.

-

Scaffold for Library Synthesis: By combining reactions at both the chloro and hydroxyl positions, a combinatorial library of novel quinoline derivatives can be rapidly synthesized for screening against various biological targets.

Caption: Potential synthetic pathways using the target compound as a core scaffold.

Safety and Handling

While specific toxicology data for 2-Chloro-6,7-dimethylquinoline-3-methanol is not available, the hazard profile can be estimated from its precursors and structurally related compounds. The precursor aldehyde and similar chloro-quinolines are classified with GHS hazard statements.[4][10]

-

GHS Hazard Classification (Predicted):

-

Precautionary Measures:

-

P264: Wash hands and exposed skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves, eye protection, and face protection.[11]

-

P301+P317: IF SWALLOWED: Get medical help.

-

P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling: This compound should be handled in a well-ventilated fume hood by trained personnel. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

Conclusion

2-Chloro-6,7-dimethylquinoline-3-methanol is a valuable, albeit specialized, chemical intermediate for drug discovery and organic synthesis. While not commercially ubiquitous, its synthesis is readily achievable through a robust and well-understood Vilsmeier-Haack cyclization followed by selective reduction. The strategic placement of its reactive functional groups—a displaceable chlorine and a derivable alcohol—renders it an excellent platform for the generation of novel quinoline-based compound libraries. This guide provides the foundational chemical knowledge and practical protocols necessary for researchers to synthesize, characterize, and utilize this versatile molecular scaffold in their research endeavors.

References

-

Roopan, S. M., et al. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1679. [Link]

-

PubChem. (n.d.). 2-Chloro-6-methylquinoline-3-methanol. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

The Good Scents Company. (n.d.). 6-methyl quinoline. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Quinoline, 2,7-dimethyl- (CAS 93-37-8). Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

-

International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. . [Link]

-

ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. Retrieved January 28, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Chloro-6,7-dimethoxyquinazoline. Retrieved January 28, 2026, from [Link]

-

MDPI. (2023). 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Molecules, 28(14), 5543. [Link]

-

Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved January 28, 2026, from [Link]

-

Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1547-1575. [Link]

-

DUT Open Scholar. (2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Durban University of Technology. [Link]

- Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

-

Bentham Science. (2023). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Letters in Drug Design & Discovery, 20(10), 1234-1251. [Link]

-

ResearchGate. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. Retrieved January 28, 2026, from [Link]

-

PubMed. (2009). Synthesis, Antimicrobial Activities and Cytogenetic Studies of Newer Diazepino Quinoline Derivatives via Vilsmeier-Haack Reaction. Letters in Drug Design & Discovery, 6(3), 211-217. [Link]

-

CONICET. (2012). Analytical methods for determination of cork-taint compounds in wine. Trends in Analytical Chemistry, 37, 139-152. [Link]

-

National Institutes of Health. (2010). Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2559. [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 4. 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde | C12H10ClNO | CID 788657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (2-Chloro-6-methylquinolin-3-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. env.go.jp [env.go.jp]

- 8. prepchem.com [prepchem.com]

- 9. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 10. 2-Chloro-6-methylquinoline-3-methanol | C11H10ClNO | CID 865105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Chloro-6-methylquinoline-3-methanol AldrichCPR 123637-97-8 [sigmaaldrich.com]

spectral data for 2-Chloro-6,7-dimethylquinoline-3-methanol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 2-Chloro-6,7-dimethylquinoline-3-methanol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectral data for the novel heterocyclic compound, 2-Chloro-6,7-dimethylquinoline-3-methanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for the spectroscopic characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide synthesizes information from analogous structures and foundational spectroscopic principles to provide a robust predictive analysis.

Molecular Structure and Properties

2-Chloro-6,7-dimethylquinoline-3-methanol is a substituted quinoline with the molecular formula C₁₂H₁₂ClNO.[1] Its structure, featuring a chloro-substituted pyridine ring fused to a dimethylated benzene ring and a methanol group at the 3-position, suggests a unique electronic and steric environment that will be reflected in its spectral data.

Key Structural Features:

-

Quinoline Core: A bicyclic aromatic system that provides a rigid scaffold.

-

Chloro Group at C2: An electron-withdrawing group that will influence the chemical shifts of nearby protons and carbons.

-

Dimethyl Groups at C6 and C7: Electron-donating groups on the benzene ring.

-

Methanol Group at C3: A key functional group that will be readily identifiable in both NMR and IR spectra.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂ClNO | PubChem[1] |

| Molecular Weight | 221.68 g/mol | PubChem |

| Monoisotopic Mass | 221.06075 Da | PubChem[1] |

| InChI Key | FVHRDDVYXFKXKE-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC1=CC2=CC(=C(N=C2C=C1C)Cl)CO | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Below is a predictive analysis of the ¹H and ¹³C NMR spectra for 2-Chloro-6,7-dimethylquinoline-3-methanol.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the methylene protons of the methanol group, and the hydroxyl proton. The predicted chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing groups on the quinoline ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 | Singlet | 1H | H4 | Deshielded by the adjacent nitrogen and chloro group. |

| ~7.8 | Singlet | 1H | H5 | Aromatic proton on the benzene ring. |

| ~7.5 | Singlet | 1H | H8 | Aromatic proton on the benzene ring. |

| ~4.8 | Singlet | 2H | -CH₂OH | Methylene protons adjacent to the aromatic ring and hydroxyl group. |

| ~2.5 | Singlet | 3H | C6-CH₃ | Methyl protons on the aromatic ring. |

| ~2.4 | Singlet | 3H | C7-CH₃ | Methyl protons on the aromatic ring. |

| Variable | Broad Singlet | 1H | -OH | Chemical shift is dependent on solvent and concentration. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The number of unique carbon signals should correspond to the 12 carbons in the structure.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C2 | Carbon bearing the chloro group, significantly deshielded. |

| ~148 | C8a | Quaternary carbon at the ring junction. |

| ~145 | C4 | Aromatic CH carbon in the pyridine ring. |

| ~138 | C6 | Carbon bearing a methyl group. |

| ~136 | C7 | Carbon bearing a methyl group. |

| ~135 | C4a | Quaternary carbon at the ring junction. |

| ~130 | C5 | Aromatic CH carbon. |

| ~128 | C8 | Aromatic CH carbon. |

| ~125 | C3 | Carbon bearing the methanol group. |

| ~60 | -CH₂OH | Methylene carbon of the methanol group. |

| ~20 | C6-CH₃ | Methyl carbon. |

| ~19 | C7-CH₃ | Methyl carbon. |

Experimental Protocol for NMR Spectroscopy

The following is a standard operating procedure for acquiring high-quality NMR data for a solid organic compound.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 2-Chloro-6,7-dimethylquinoline-3-methanol is expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, and C-Cl functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3400-3200 | Broad, Strong | O-H stretch | Alcohol |

| 3100-3000 | Medium | Aromatic C-H stretch | Quinoline Ring |

| 2970-2850 | Medium | Aliphatic C-H stretch | -CH₃ and -CH₂- groups |

| 1620-1580 | Medium-Strong | C=N stretch | Pyridine Ring |

| 1550-1450 | Medium-Strong | C=C stretch | Aromatic Rings |

| 1050-1000 | Strong | C-O stretch | Primary Alcohol |

| 850-750 | Strong | C-Cl stretch | Chloroalkane |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Workflow for ATR-IR Spectroscopy

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

For 2-Chloro-6,7-dimethylquinoline-3-methanol, high-resolution mass spectrometry (HRMS) would be the preferred method to confirm the elemental composition. The predicted monoisotopic mass is 221.06075 Da.[1]

| Predicted m/z | Adduct | Source |

| 222.06803 | [M+H]⁺ | PubChem[1] |

| 244.04997 | [M+Na]⁺ | PubChem[1] |

| 204.05801 | [M+H-H₂O]⁺ | PubChem[1] |

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner:

-

Loss of H₂O: A common fragmentation for alcohols, leading to a peak at m/z 203.

-

Loss of •CH₂OH: Cleavage of the methanol group, resulting in a fragment at m/z 190.

-

Loss of Cl•: Cleavage of the chloro group, leading to a peak at m/z 186.

Experimental Protocol for Mass Spectrometry (Direct Infusion ESI)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound.

Workflow for ESI-MS Analysis

Caption: Workflow for direct infusion ESI-MS analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectral characteristics of 2-Chloro-6,7-dimethylquinoline-3-methanol. The expected NMR, IR, and MS data are based on the known chemical structure and established principles of spectroscopy. The provided experimental workflows represent best practices for the characterization of this and similar novel organic compounds. This document serves as a valuable resource for scientists engaged in the synthesis, purification, and analysis of new chemical entities in the field of drug discovery and development.

References

- Khan, F. N., Roopan, S. M., Hathwar, V. R., & Ng, S. W. (2010). 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline.

-

(2-Chloro-6-methylquinolin-3-yl)methanol. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]

-

(2-Chloro-8-methylquinolin-3-yl)methanol. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]

-

2-chloro-6,7-dimethylquinoline-3-methanol (C12H12ClNO). (n.d.). PubChemLite. Retrieved January 28, 2026, from [Link]

- Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45.

-

IR spectra of pure methanol deposited on a cold (10 K) substrate before... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.). Google Patents.

-

2-Chloro-6,7-dimethylquinoline-3-carbaldehyde | C12H10ClNO | CID 788657. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

-

Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(19), 10343-10367.

-

2-Chloro-6-methylquinoline-3-methanol | C11H10ClNO | CID 865105. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

-

2-Chloro-6,7-dimethyl-3-(2-nitroethenyl)quinoline | C13H11ClN2O2. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

-

Methyl Alcohol. (n.d.). NIST WebBook. Retrieved January 28, 2026, from [Link]

Sources

safety and handling of 2-Chloro-6,7-dimethylquinoline-3-methanol

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-6,7-dimethylquinoline-3-methanol

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents due to its versatile biological activities.[1][2][3] 2-Chloro-6,7-dimethylquinoline-3-methanol is a functionalized derivative positioned for further chemical modification, making it a valuable intermediate for researchers in drug discovery. Its structure, featuring a reactive chlorine atom and a primary alcohol, allows for diverse synthetic transformations. However, these same functional groups, as part of a chlorinated heterocyclic system, necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides a comprehensive overview of the safety considerations and handling procedures for 2-Chloro-6,7-dimethylquinoline-3-methanol. The information is synthesized from data on structurally similar compounds and established best practices for handling chlorinated heterocyclic molecules. This document is intended for professionals in research and development who may handle this or similar chemical entities.

Section 1: Chemical Identity and Hazard Assessment

| Identifier | Data |

| IUPAC Name | (2-Chloro-6,7-dimethylquinolin-3-yl)methanol |

| Molecular Formula | C₁₂H₁₂ClNO |

| Molecular Weight | 221.68 g/mol |

| CAS Number | Not assigned / Not readily available |

| Closest Analog (CAS) | 123637-97-8 (2-Chloro-6-methylquinoline-3-methanol)[4] |

GHS Hazard Classification (Inferred)

The following classification is extrapolated from close structural analogs and should be treated as a minimum precaution.

| Hazard Class | Category | Hazard Statement | Source (Analog) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4] | 2-Chloro-6-methylquinoline-3-methanol[4] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[4] | 2-Chloro-6-methylquinoline-3-methanol[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. (Potential) | 2-Chloroquinoline[5] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects. (Potential) | Quinoline[6] |

| Carcinogenicity | Category 2 | H350: May cause cancer. (Potential) | Quinoline[6] |

| Hazardous to the Aquatic Environment | Category 2 | H411: Toxic to aquatic life with long lasting effects. (Potential) | Quinoline[6] |

Expert Insight: The primary, immediate hazards are ingestion and severe eye contact. The N-heterocyclic structure and presence of a chlorine atom suggest that the compound could have irritating properties upon skin contact or inhalation of dust. The long-term hazard potential (mutagenicity, carcinogenicity) associated with the parent quinoline scaffold mandates handling this compound with high containment to minimize any level of exposure.[6]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Given the inferred hazards, robust controls are essential to create a self-validating system of safety where exposure is systematically minimized.

Engineering Controls

-

Primary Containment: All handling of solid 2-Chloro-6,7-dimethylquinoline-3-methanol and its concentrated solutions must be performed within a certified chemical fume hood. The fume hood provides critical protection from inhalation of airborne particulates and vapors.

-

Ventilation: The laboratory should be well-ventilated, with negative pressure relative to adjacent non-laboratory areas.

-

Designated Area: All work with this compound should be restricted to a designated and clearly marked area of the lab to prevent cross-contamination.

Personal Protective Equipment (PPE)

Standard laboratory attire (long pants, closed-toe shoes) is mandatory. The following PPE must be worn at all times when handling the compound:

-

Eye Protection: Chemical safety goggles are the minimum requirement. Causality: Due to the high risk of serious eye damage (H318), a full-face shield should be worn over safety goggles whenever there is a risk of splashing or dust generation (e.g., weighing, transfers, reaction quenching).[4]

-

Hand Protection: Wear nitrile gloves (minimum thickness of 5 mil). It is crucial to double-check the manufacturer's data for breakthrough time, as chlorinated compounds can degrade some glove materials. Never wear compromised gloves; inspect them before each use and replace them immediately if contaminated or torn.

-

Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. For larger-scale operations (>10g), a chemically resistant apron is recommended.

Caption: PPE selection logic based on the handling task.

Section 3: Safe Handling, Storage, and Spill Response

Handling

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. Use spatulas for transfers.

-

Inert Atmosphere: While not explicitly required for stability, if the compound is used in reactions sensitive to air or moisture (e.g., with organometallics), it should be handled under an inert atmosphere (Nitrogen or Argon).

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[7][8] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[7]

Storage

-

Container: Store in a tightly sealed, clearly labeled container.

-

Conditions: Keep in a cool, dry, and dark place. A well-ventilated, dedicated cabinet for toxic solids is appropriate.[6]

-

Incompatibilities: Store away from strong oxidizing agents.

Accidental Release and First Aid

-

Spill Response (Solid):

-

Evacuate non-essential personnel and ensure the area is well-ventilated (fume hood sash should be low).

-

Don the appropriate PPE (goggles, face shield, gloves, lab coat).

-

Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

-

Carefully sweep the material into a designated, labeled waste container. Do not use a vacuum cleaner unless it is HEPA-filtered and approved for hazardous dust.

-

Decontaminate the spill area with a suitable solvent (e.g., methanol, followed by soap and water), collecting all cleaning materials as hazardous waste.

-

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

-

Skin Contact: Remove contaminated clothing immediately and wash the affected area thoroughly with soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

-

Section 4: Disposal Considerations

As a chlorinated heterocyclic compound, 2-Chloro-6,7-dimethylquinoline-3-methanol must be disposed of as hazardous waste.

-

Waste Categorization: This compound falls under the category of halogenated organic waste.

-

Collection: All solid waste, contaminated materials (e.g., gloves, absorbent pads), and solutions containing this compound must be collected in a dedicated, properly labeled, and sealed hazardous waste container.[6]

-

Disposal Method: The preferred method of disposal is high-temperature incineration by a licensed hazardous waste disposal facility.[10] Never dispose of this chemical down the drain or in regular trash.

Section 5: Experimental Protocol: Synthesis via Reduction

This protocol details the reduction of the corresponding aldehyde, a common synthetic route to this type of alcohol. It serves as a practical example of applying the safety principles discussed. The procedure is adapted from the synthesis of a close analog.[11]

Reaction: Reduction of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde to 2-Chloro-6,7-dimethylquinoline-3-methanol.

Materials:

-

2-Chloro-6,7-dimethylquinoline-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (ACS Grade)

-

Ethyl acetate

-

Deionized water

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Preparation (in a fume hood):

-

Set up a round-bottom flask with a magnetic stir bar.

-

Don all required PPE (goggles, face shield, gloves, lab coat).

-

Weigh 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde (1.0 eq) and add it to the flask.

-

-

Dissolution:

-

Add methanol to the flask to dissolve the aldehyde. Stir until a clear solution is formed.

-

-

Reduction:

-

Safety Callout: The next step is exothermic and may produce hydrogen gas.

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes. Maintain the temperature below 10 °C.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Quenching:

-

Safety Callout: Quenching can be vigorous if excess NaBH₄ is present.

-

Cool the flask back to 0 °C.

-

Slowly and carefully add deionized water dropwise to quench the excess sodium borohydride.

-

-

Workup and Extraction:

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add ethyl acetate to the remaining aqueous mixture. Transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure 2-Chloro-6,7-dimethylquinoline-3-methanol.

-

Caption: Workflow for the synthesis of the title compound.

References

- Global Chemie ASCC Limited. SAFETY DATA SHEET Methanol.

- Merck Millipore. Quinoline CAS 91-22-5 | 802407.

- Chemos GmbH&Co.KG. Safety Data Sheet: Methanol.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 11928, 2-Chloroquinoline.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 865105, 2-Chloro-6-methylquinoline-3-methanol.

- Methanol Safety Data Sheet.

- Mitsubishi Gas Chemical America. Product: Methanol Safety Data Sheet.

- Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.

- ResearchGate. (PDF) 2-Chloro-6-methylquinoline-3-carbaldehyde.

- Sigma-Aldrich. 2-Chloro-6-methylquinoline-3-methanol AldrichCPR 123637-97-8.

- Roopan, S. M., et al. (2-Chloro-6-methylquinolin-3-yl)methanol. PMC - NIH.

- Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives.

- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

- Abdel-Wahab, B. F., et al. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

- Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.

- MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-Chloro-6-methylquinoline-3-methanol | C11H10ClNO | CID 865105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. methanex.com [methanex.com]

- 8. technopharmchem.com [technopharmchem.com]

- 9. gcascc.com [gcascc.com]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. (2-Chloro-6-methylquinolin-3-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Chloro-6,7-dimethylquinoline-3-methanol in Preclinical Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the experimental use of 2-Chloro-6,7-dimethylquinoline-3-methanol, a novel quinoline derivative with potential applications in drug discovery and development. While specific biological data for this compound is not yet widely published, this guide synthesizes information from structurally similar quinoline-based molecules to propose robust protocols for initial screening and characterization. The protocols outlined herein are designed to be self-validating and are grounded in established scientific principles for assessing potential anticancer, antimicrobial, and enzyme inhibitory activities.

Introduction to 2-Chloro-6,7-dimethylquinoline-3-methanol

2-Chloro-6,7-dimethylquinoline-3-methanol is a heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a key pharmacophore present in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The specific substitutions on this particular derivative—a chloro group at the 2-position, dimethyl groups at the 6- and 7-positions, and a methanol group at the 3-position—are anticipated to modulate its physicochemical properties and biological target interactions.

The chloro substituent can influence the electronic and lipophilic character of the molecule, potentially enhancing membrane permeability and target binding. The dimethyl groups may affect metabolic stability and target selectivity, while the methanol group provides a potential site for hydrogen bonding interactions within a biological target's binding pocket. Based on the known activities of related quinoline derivatives, we hypothesize that 2-Chloro-6,7-dimethylquinoline-3-methanol may exhibit cytotoxic effects against cancer cell lines, inhibitory activity against microbial growth, or specific interactions with key enzymes.

Physicochemical Properties (Inferred)

While experimental data for the target compound is limited, properties can be inferred from structurally related compounds such as 2-chloro-6-methylquinoline-3-methanol and 2-chloro-6,7-dimethylquinoline-3-carbaldehyde.

| Property | Inferred Value/Characteristic | Source/Rationale |

| Molecular Formula | C₁₂H₁₂ClNO | Based on chemical structure |

| Molecular Weight | ~221.68 g/mol | Calculated from molecular formula |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. Limited aqueous solubility. | General characteristic of similar quinoline derivatives. |

| Stability | Stable under standard laboratory conditions. Protect from strong oxidizing agents. | General stability of chloroquinoline derivatives. |

Essential First Steps: Compound Handling and Solubilization

Scientific integrity begins with proper sample preparation. The accuracy and reproducibility of any assay are contingent upon the correct handling and solubilization of the test compound.

Safety Precautions

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or fumes.

-

Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Protocol for Stock Solution Preparation

The choice of solvent is critical and can influence experimental outcomes. Dimethyl sulfoxide (DMSO) is recommended for initial stock solutions due to its broad solubilizing power for organic molecules.

Objective: To prepare a high-concentration, sterile-filtered stock solution for use in subsequent assays.

Materials:

-

2-Chloro-6,7-dimethylquinoline-3-methanol (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber glass vials or polypropylene microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile 0.22 µm syringe filters

Step-by-Step Protocol:

-

Weighing: Accurately weigh a precise amount of the compound (e.g., 5 mg) using an analytical balance.

-

Solubilization: Add the appropriate volume of DMSO to achieve a desired high-concentration stock (e.g., 10 mM or 20 mM). For a 10 mM stock of a compound with a molecular weight of 221.68 g/mol , dissolve 2.217 mg in 1 mL of DMSO.

-

Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be applied if necessary, but observe for any signs of degradation.

-

Sterilization: Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protected vial. This is critical for cell-based assays to prevent microbial contamination.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Proposed In Vitro Screening Assays

Based on the prevalence of anticancer and antimicrobial activities within the quinoline family, the following assays are proposed as a primary screening cascade.

Anticancer Activity: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a robust and widely used method for screening potential cytotoxic agents.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. A decrease in formazan production is proportional to the degree of cytotoxicity.

Protocol Workflow:

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Seed a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a series of dilutions of 2-Chloro-6,7-dimethylquinoline-3-methanol from your DMSO stock in complete growth medium. A typical starting range would be from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include appropriate controls:

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

-

Untreated Control: Cells in medium only.

-

-

Incubation: Incubate the treated plates for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Antimicrobial Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of the compound in a liquid growth medium. Growth is assessed by visual inspection or by measuring optical density.

Protocol Workflow:

Caption: Workflow for the Broth Microdilution MIC assay.

Detailed Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of 2-Chloro-6,7-dimethylquinoline-3-methanol in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

Controls: Include the following controls:

-

Growth Control: Inoculum in broth without the compound.

-

Sterility Control: Broth only.

-

Positive Control: A known antibiotic or antifungal agent.

-

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity). This can be confirmed by measuring the optical density (OD) at 600 nm.

Potential Mechanistic Assays: Enzyme Inhibition

Many quinoline derivatives exert their effects by inhibiting specific enzymes. For example, some quinolines inhibit topoisomerases (anticancer) or DNA gyrase (antimicrobial)[5]. Should the primary screening assays yield positive results, further investigation into enzyme inhibition would be a logical next step. A generic protocol for a fluorescence-based enzyme inhibition assay is provided below.

Principle: The assay measures the activity of a target enzyme that processes a fluorogenic substrate. An active inhibitor will reduce the rate of substrate conversion, leading to a decrease in the fluorescent signal.

Hypothetical Target Interaction:

Caption: Model of competitive enzyme inhibition.

General Protocol for Fluorescence-Based Enzyme Inhibition Assay:

-

Reagent Preparation: Prepare assay buffer, a solution of the purified target enzyme, the fluorogenic substrate, and a stock solution of the inhibitor (2-Chloro-6,7-dimethylquinoline-3-methanol).

-

Assay Plate Setup: In a 96-well or 384-well black plate, add the assay buffer.

-

Inhibitor Addition: Add serial dilutions of the compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Enzyme Addition: Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial characterization of 2-Chloro-6,7-dimethylquinoline-3-methanol. Positive results in these primary screens will warrant further investigation, including more complex cell-based assays (e.g., apoptosis, cell cycle analysis), secondary antimicrobial testing (e.g., determination of bactericidal/fungicidal activity), and target identification studies. The inherent versatility of the quinoline scaffold suggests that this compound could hold significant potential as a lead for drug discovery programs.

References

-

PubChem. (n.d.). 2-Chloro-6-methylquinoline-3-methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 6-methyl quinoline. Retrieved from [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6,7-dimethyl-3-(2-nitroethenyl)quinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Acta Crystallographica Section E: Structure Reports Online. (2010). (2-Chloro-8-methylquinolin-3-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: Methanol. Retrieved from [Link]

-

Naureen, H., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

-

MDPI. (2024). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Quinoline compounds. (A) Summary route of synthesis of quinoline.... Retrieved from [Link]

-

ACS Publications. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. National Center for Biotechnology Information. Retrieved from [Link]

-

Global Chemie ASCC Limited. (2017). SAFETY DATA SHEET Methanol. Retrieved from [Link]

-

MDPI. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-dimethylanthraquinone. Retrieved from [Link]

-

Global Chemie ASCC Limited. (2017). SAFETY DATA SHEET Methanol. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Process exploration and assessment for the production of methanol and dimethyl ether from carbon dioxide and water. Retrieved from [Link]

-

ResearchGate. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Retrieved from [Link]

- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

ResearchGate. (2018). design and synthesis series of novel quinolinyl methanol's derivatives. Retrieved from [Link]

-

MDPI. (2024). 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Retrieved from [Link]

-

Malaria World. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Retrieved from [Link]

-

PubMed. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Retrieved from [Link]

-

PubMed. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Retrieved from [Link]

Sources

- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Chloro-6-methylquinoline-3-methanol | C11H10ClNO | CID 865105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Chloro-6,7-dimethylquinoline-3-methanol in Medicinal Chemistry

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone of heterocyclic chemistry and is widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This framework is a key structural component in a multitude of natural products, synthetic pharmaceuticals, and agrochemicals, demonstrating a vast range of biological activities.[2][3] The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and physicochemical properties to achieve desired therapeutic effects. Consequently, quinoline derivatives have been successfully developed as antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory agents.[2][3]

This document provides detailed application notes and protocols for 2-Chloro-6,7-dimethylquinoline-3-methanol , a versatile synthetic intermediate poised for the development of novel therapeutic agents. The strategic placement of a reactive chlorine atom at the 2-position, a nucleophilic hydroxymethyl group at the 3-position, and methyl groups on the benzene ring offers a unique combination of functionalities for derivatization and exploration of chemical space.

Physicochemical Properties of 2-Chloro-6,7-dimethylquinoline-3-methanol

A comprehensive understanding of the physicochemical properties of a lead compound is fundamental to drug design and development. Below is a summary of the key computed properties for 2-Chloro-6,7-dimethylquinoline-3-methanol.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂ClNO | PubChem |

| Molecular Weight | 221.68 g/mol | PubChem |

| XLogP3 | 3.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 33.1 Ų | PubChem |

Note: These properties are computationally derived and should be confirmed experimentally.

Medicinal Chemistry Applications: A Versatile Intermediate

The trifunctional nature of 2-Chloro-6,7-dimethylquinoline-3-methanol makes it an exceptionally valuable starting material for the synthesis of diverse compound libraries. The primary reactive sites for derivatization are the 2-chloro group and the 3-hydroxymethyl group.

Derivatization at the C2-Position via Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution. This allows for the introduction of a wide array of functional groups, including amines, thiols, and alkoxides, to generate novel derivatives with potentially enhanced biological activity. For instance, the synthesis of 2-aminoquinoline derivatives is a common strategy in the development of kinase inhibitors and other targeted therapies.

Modification of the C3-Methanol Group

The primary alcohol at the 3-position can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a different class of derivatives. Alternatively, it can be esterified or etherified to introduce various lipophilic or polar moieties, which can modulate the pharmacokinetic properties of the resulting compounds.

Potential Therapeutic Targets

Based on the broad spectrum of activity exhibited by quinoline derivatives, compounds derived from 2-Chloro-6,7-dimethylquinoline-3-methanol are promising candidates for screening against a variety of biological targets, including:

-

Kinases: Many quinoline-based compounds are known to inhibit protein kinases involved in cancer cell proliferation and signaling.

-

Topoisomerases: The planar quinoline ring can intercalate with DNA, making its derivatives potential topoisomerase inhibitors for anticancer applications.[2]

-

Parasitic Enzymes: Chloroquine and other 4-aminoquinolines are classic antimalarial drugs that interfere with heme metabolism in Plasmodium falciparum.[3] Novel quinoline derivatives may exhibit activity against this or other parasitic targets.

-

G-Protein Coupled Receptors (GPCRs): As modulators of various physiological processes, GPCRs are attractive targets for quinoline-based ligands.

-

Ion Channels: Certain quinoline analogs have been shown to modulate the function of ion channels, suggesting potential applications in cardiovascular and neurological disorders.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and evaluation of derivatives of 2-Chloro-6,7-dimethylquinoline-3-methanol. Researchers should adapt these methods based on the specific properties of their target compounds.

Protocol 1: Synthesis of 2-Chloro-6,7-dimethylquinoline-3-methanol

This two-step protocol describes the synthesis of the title compound from the corresponding acetanilide precursor. The Vilsmeier-Haack reaction is a widely used method for the formylation and cyclization of activated aromatic compounds to yield 2-chloroquinoline-3-carbaldehydes.[4] Subsequent reduction of the aldehyde provides the desired methanol.

Step 1: Synthesis of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

Figure 1. Vilsmeier-Haack Reaction Workflow

Materials:

-

3,4-Dimethylacetanilide

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 3,4-dimethylacetanilide (1 equivalent).

-

Cool the flask to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (3 equivalents) to the flask with stirring.

-

To the dropping funnel, add N,N-dimethylformamide (3 equivalents) and add it dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 90°C for 24 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde.

Step 2: Reduction of the Aldehyde to the Alcohol

Figure 2. Reduction of Aldehyde to Alcohol

Materials:

-

2-Chloro-6,7-dimethylquinoline-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde (1 equivalent) in methanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting solid can be further purified by recrystallization or silica gel chromatography if necessary to yield pure 2-Chloro-6,7-dimethylquinoline-3-methanol.

Protocol 2: Synthesis of a 2-Aminoquinoline Derivative

This protocol details a typical nucleophilic aromatic substitution reaction to displace the 2-chloro group with an amine.

Figure 3. Nucleophilic Aromatic Substitution (SNAr)

Materials:

-

2-Chloro-6,7-dimethylquinoline-3-methanol

-

Desired primary or secondary amine (e.g., aniline, morpholine)

-

N,N-Diisopropylethylamine (DIPEA)

-

N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate

-

Saturated ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a sealed tube, combine 2-Chloro-6,7-dimethylquinoline-3-methanol (1 equivalent), the desired amine (1.2 equivalents), and DIPEA (2 equivalents) in NMP.

-

Seal the tube and heat the reaction mixture to 120°C for 12 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated ammonium chloride solution (2 x 20 mL) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired 2-aminoquinoline derivative.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of synthesized quinoline derivatives against a protein kinase of interest using a luminescence-based assay.

Figure 4. Kinase Inhibition Assay Workflow

Materials:

-

Recombinant protein kinase

-

Specific peptide substrate

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

-

Synthesized quinoline derivatives dissolved in DMSO

-

Positive control inhibitor (e.g., Staurosporine)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 384-well microplates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add the kinase, substrate, and assay buffer.

-

Add the serially diluted test compounds to the wells (final DMSO concentration should be ≤1%). Include wells for a positive control and a no-inhibitor (vehicle) control.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Incubate for the recommended time to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

2-Chloro-6,7-dimethylquinoline-3-methanol is a highly promising and versatile building block for medicinal chemistry research. Its strategic functionalization allows for the straightforward synthesis of diverse libraries of novel quinoline derivatives. The protocols outlined in this document provide a solid foundation for researchers to explore the therapeutic potential of this scaffold in various disease areas, including oncology, infectious diseases, and beyond. As with all drug discovery endeavors, rigorous experimental validation and iterative structure-activity relationship studies will be paramount to unlocking the full potential of this valuable chemical entity.

References

-

Gledacheva, V., et al. (2022). 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. MDPI. Available at: [Link]

-

National Center for Biotechnology Information (2024). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. PubMed Central. Available at: [Link]

-

Soares, A. R. M., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. PubMed Central. Available at: [Link]

-

Royal Society of Chemistry (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

-

National Center for Biotechnology Information (2014). Synthesis of 2-Oxo-1,2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. PubMed Central. Available at: [Link]

-

Mandal, A., & Khan, A. T. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 22(12), 2339-2358. Available at: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

-

Der Pharma Chemica (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 865105, 2-Chloro-6-methylquinoline-3-methanol. PubChem. Available at: [Link]

-

El-Sayed, M. A.-A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1337-1361. Available at: [Link]

-

Durham University (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group. Available at: [Link]

-

ResearchGate (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]

-

ResearchGate (2018). design and synthesis series of novel quinolinyl methanol's derivatives. ResearchGate. Available at: [Link]

-

IIP Series (2023). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53396810, 2-Chloro-6,7-dimethyl-3-(2-nitroethenyl)quinoline. PubChem. Available at: [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 2-Chloro-6,7-dimethylquinoline-3-methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with alternative mechanisms of action.[1][2] The quinoline nucleus represents a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties.[3][4][5] This privileged scaffold offers a versatile platform for structural modifications to optimize potency and circumvent existing resistance mechanisms. This application note provides a comprehensive guide to the synthesis and antimicrobial evaluation of novel agents derived from 2-Chloro-6,7-dimethylquinoline-3-methanol. We will explore the conversion of this starting material into key intermediates and their subsequent transformation into promising Schiff base and 1,2,3-triazole derivatives.

The strategic rationale behind selecting the 2-chloro-6,7-dimethylquinoline core is twofold. The chlorine atom at the 2-position serves as a reactive handle for further functionalization, while the dimethyl substitution at the 6 and 7 positions can enhance lipophilicity, potentially improving membrane permeability and target engagement. This guide will provide detailed, field-proven protocols, mechanistic insights, and robust methodologies for the evaluation of these novel compounds, empowering researchers to accelerate their drug discovery efforts.

I. Synthetic Strategy: From Starting Material to Bioactive Compounds

The overall synthetic strategy involves a two-pronged approach commencing with the essential oxidation of the starting material, 2-Chloro-6,7-dimethylquinoline-3-methanol, to the corresponding aldehyde. This aldehyde serves as a crucial branching point for the synthesis of two distinct classes of potential antimicrobial agents: Schiff bases and 1,2,3-triazoles.

Figure 1: Overall synthetic workflow.

Step 1: Oxidation of 2-Chloro-6,7-dimethylquinoline-3-methanol to 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde